molecular formula C19H18F4N2O4 B11603950 ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate

ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate

Cat. No.: B11603950
M. Wt: 414.3 g/mol
InChI Key: TYISYJSVBIMFDT-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate is a complex organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate is unique due to the combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for various applications.

Properties

Molecular Formula

C19H18F4N2O4

Molecular Weight

414.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H18F4N2O4/c1-3-29-17(27)18(19(21,22)23,24-15-7-5-4-6-14(15)20)25-16(26)12-8-10-13(28-2)11-9-12/h4-11,24H,3H2,1-2H3,(H,25,26)

InChI Key

TYISYJSVBIMFDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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